Cas no 4904-83-0 (5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)

5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one is a heterocyclic compound featuring a dibenzazepine core structure with a methyl substituent at the 5-position. This scaffold is of significant interest in pharmaceutical and organic chemistry due to its potential as a key intermediate in the synthesis of bioactive molecules, particularly in central nervous system (CNS) drug development. The compound’s rigid fused-ring system enhances stability and offers a versatile platform for further functionalization. Its well-defined structure and high purity make it suitable for research applications, including medicinal chemistry studies and structure-activity relationship (SAR) investigations. The presence of the lactam moiety further expands its utility in amide-bond-forming reactions.
5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one structure
4904-83-0 structure
商品名:5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one
CAS番号:4904-83-0
MF:C15H13NO
メガワット:223.26982
CID:333003

5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one 化学的及び物理的性質

名前と識別子

    • 10H-Dibenz[b,f]azepin-10-one,5,11-dihydro-5-methyl-
    • 11-methyl-6H-benzo[b][1]benzazepin-5-one
    • 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
    • 5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one
    • インチ: InChI=1S/C15H13NO/c1-16-13-8-4-2-6-11(13)10-15(17)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3
    • InChIKey: WYGCMGHBEUGWNS-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2=CC=CC=C2N(C)C2=CC=CC=C12

5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D454695-250mg
5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
4904-83-0
250mg
$414.00 2023-05-18
TRC
D454695-500mg
5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
4904-83-0
500mg
$724.00 2023-05-18
TRC
D454695-25mg
5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
4904-83-0
25mg
$87.00 2023-05-18
TRC
D454695-100mg
5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
4904-83-0
100mg
$184.00 2023-05-18

5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one 関連文献

5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-oneに関する追加情報

Introduction to 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one (CAS No. 4904-83-0)

5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, identified by its Chemical Abstracts Service (CAS) number 4904-83-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the dibenz[b,f]azepine class, a structural motif known for its diverse pharmacological properties. The presence of a methyl group at the 5-position and a ketone functionality at the 10-position contributes to its unique chemical and biological characteristics, making it a subject of extensive research for potential therapeutic applications.

The dibenz[b,f]azepine scaffold is structurally related to benzodiazepines but possesses distinct pharmacological profiles due to modifications in its core structure. These modifications can influence receptor binding affinity, metabolic stability, and overall pharmacokinetic properties. In recent years, derivatives of dibenz[b,f]azepine have been explored for their potential in treating neurological disorders, including anxiety, depression, and cognitive impairments. The compound 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one has been studied for its interaction with various neurotransmitter systems, particularly those involving serotonin and GABA receptors.

One of the most compelling aspects of this compound is its potential as a precursor or analog in the development of novel psychoactive agents. The methyl group at the 5-position and the ketone functionality at the 10-position are key structural elements that can be modified to optimize binding interactions with target receptors. Researchers have utilized computational modeling and high-throughput screening techniques to identify structural modifications that enhance binding affinity and selectivity for specific neurotransmitter receptors. These efforts have led to the discovery of several promising derivatives with improved pharmacological profiles.

Recent studies have focused on the pharmacological effects of 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one in animal models of anxiety and depression. Preclinical investigations have demonstrated that this compound exhibits anxiolytic and antidepressant-like effects without producing significant sedation or motor impairment. These findings are particularly intriguing given the side effect profile associated with traditional anxiolytics such as benzodiazepines. The lack of sedation makes 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one a potentially attractive candidate for further development as a therapeutic agent.

The synthesis of 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both research and commercial applications. The development of novel catalysts and reaction conditions has further improved the accessibility of this compound for pharmaceutical research.

In addition to its potential therapeutic applications, 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one has been explored as a tool compound in biochemical studies. Its interaction with neurotransmitter receptors provides valuable insights into receptor mechanisms and drug-receptor binding dynamics. These studies contribute to our understanding of how psychoactive agents modulate neuronal activity and may inform the design of future drugs with improved efficacy and safety profiles.

The chemical stability of 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one is another critical consideration in its pharmaceutical development. Factors such as pH sensitivity, temperature dependence, and susceptibility to metabolic degradation must be carefully evaluated to ensure long-term storage stability and bioavailability. Researchers have employed various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to characterize its chemical structure and monitor degradation products over time.

Regulatory considerations also play a significant role in the development of new pharmaceutical compounds like 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. Compliance with Good Manufacturing Practices (GMP) ensures that production processes meet stringent quality standards required for clinical trials and commercialization. Additionally, preclinical safety studies are essential to assess potential toxicities before human testing can begin. These regulatory hurdles are necessary steps in ensuring that new drugs are safe and effective for patient use.

The future direction of research on 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one may include exploring its potential in treating other neurological disorders beyond anxiety and depression. For instance, its interaction with dopamine receptors has raised interest in its potential as an adjunct treatment for cognitive disorders such as Alzheimer's disease or Parkinson's disease. Furthermore, investigating its mechanism of action at multiple receptor sites could lead to the development of combination therapies that offer synergistic benefits.

In conclusion, 5,11-Dihydro-5-methyl - 10 H - diben z [ b , f ] az ep ine - 1 0 - one ( C A S N o . 4904 -83 -0 ) represents a promising area of research in pharmaceutical chemistry with significant implications for treating neurological disorders. Its unique structural features, such as the presence of a methyl group at the 5-position and a ketone functionality at the 1 0 - position, contribute to its diverse pharmacological properties . Further studies are warranted to fully elucidate its therapeutic potential , optimize synthetic methodologies ,and address regulatory requirements . As our understanding of neurotransmitter systems continues to evolve , compounds like this may play an increasingly important role in developing next-generation psychoactive agents . p >

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